molecular formula C20H23O3P B14123156 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-

1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-

Cat. No.: B14123156
M. Wt: 342.4 g/mol
InChI Key: GBYPBCVBRJZKOQ-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with hydroxyl groups and a diphenylphosphinyl ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of the Diphenylphosphinyl Ethylidene Moiety: This step involves the reaction of the cyclohexanediol with a diphenylphosphinyl ethylidene precursor under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation catalysts such as palladium on carbon.

    Substitution: The diphenylphosphinyl group can undergo substitution reactions, where it is replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride in dimethylformamide, bromine in carbon tetrachloride.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced cyclohexane derivatives, and substituted phosphinyl compounds.

Scientific Research Applications

1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The diphenylphosphinyl group can interact with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanediol: Lacks the diphenylphosphinyl ethylidene moiety, making it less versatile in coordination chemistry.

    Diphenylphosphinyl Ethylidene Derivatives: Compounds with similar phosphinyl groups but different core structures.

Uniqueness

1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- is unique due to the combination of the cyclohexanediol core and the diphenylphosphinyl ethylidene group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H23O3P

Molecular Weight

342.4 g/mol

IUPAC Name

(1R,3R)-5-(2-diphenylphosphorylethylidene)cyclohexane-1,3-diol

InChI

InChI=1S/C20H23O3P/c21-17-13-16(14-18(22)15-17)11-12-24(23,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,17-18,21-22H,12-15H2/t17-,18-/m1/s1

InChI Key

GBYPBCVBRJZKOQ-QZTJIDSGSA-N

Isomeric SMILES

C1[C@@H](CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C[C@H]1O)O

Canonical SMILES

C1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.